methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-methyl-2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)14(16-19-15(12(3)25-16)17(21)23-4)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,20,22)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPSWTVKWPPEH-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The specific mode of action of this compound is currently unknown. Typically, such compounds interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds or enzymes.
Biological Activity
Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate, a compound with the molecular formula C17H19N3O6 and a molar mass of 361.35 g/mol, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O6 |
| Molar Mass | 361.35 g/mol |
| Melting Point | 186.3 - 187.0 °C |
| Density | 1.34 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in DMSO and Methanol |
| Appearance | White to Off-White Solid |
The compound exhibits various biological activities, primarily through its interaction with specific biological targets. It is believed to function as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways associated with disease processes.
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
Research has also highlighted the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The following table summarizes key findings from relevant studies:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial efficacy revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL. The study utilized agar diffusion methods to assess the zone of inhibition.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response where higher concentrations correlated with increased cell death rates.
Toxicity and Safety Profile
The safety profile of this compound was evaluated through various toxicity assays. Preliminary findings suggest that it exhibits low toxicity levels in murine models, with no significant adverse effects observed at therapeutic doses.
Toxicity Data Summary
| Parameter | Value |
|---|---|
| LD50 (in mice) | >500 mg/kg |
| Biochemical Alterations | Minimal changes observed in liver and kidney function tests |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate exhibit significant anticancer properties. For instance, a study on sulfonamide derivatives demonstrated cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications in the oxazole ring could enhance the anticancer activity of related compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of oxazole-based compounds possess activity against a range of bacterial strains. The benzyloxycarbonyl group enhances lipophilicity, which may contribute to improved membrane penetration and bioactivity against microbial pathogens .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Anticancer | HCT-116 (Colon Cancer) | |
| MCF-7 (Breast Cancer) | ||
| Antimicrobial | Staphylococcus aureus | |
| Escherichia coli |
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A series of oxazole derivatives were synthesized based on the structure of this compound. These compounds underwent biological evaluation against several cancer cell lines. The results indicated that specific structural modifications led to enhanced antiproliferative effects, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of oxazole derivatives, including this compound. The screening against Gram-positive and Gram-negative bacteria revealed promising results, highlighting the potential for these compounds in developing new antimicrobial therapies .
Q & A
Q. What are the key considerations for synthesizing methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate?
Methodological Answer:
- Reaction Optimization : Key parameters include temperature (typically 25–60°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (monitored via TLC or HPLC). Continuous flow reactors may enhance yield and purity by minimizing side reactions .
- Stereochemical Control : The (1R)-configuration requires chiral auxiliaries or enantioselective catalysts. Use chiral HPLC or polarimetry to confirm enantiomeric excess .
- Protection/Deprotection : The benzyloxycarbonyl (Cbz) group is acid-labile; employ mild acidic conditions (e.g., HCl in dioxane) for deprotection to avoid oxazole ring degradation .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods to avoid inhalation of vapors. Electrostatic discharge risks necessitate grounded equipment .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to track degradation products .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole protons at δ 7.5–8.5 ppm; Cbz carbonyl at ~δ 155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~434.2 Da).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and resolve stereoisomers .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with analogs to identify reactivity trends .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases or kinases). Validate with mutagenesis studies targeting predicted binding residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
Q. How can conflicting data on biological activity be resolved?
Methodological Answer:
- Dose-Response Curves : Perform assays (e.g., IC₅₀) across 3–5 logarithmic concentrations to identify non-linear effects. Use Hill slope analysis to distinguish allosteric vs. competitive binding .
- Assay Validation : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to rule out batch variability .
- Off-Target Screening : Employ phenotypic profiling (e.g., BioMAP) or proteome-wide affinity pulldowns to identify unintended interactions .
Q. What experimental strategies elucidate the impact of (1R)-stereochemistry on bioactivity?
Methodological Answer:
- Enantiomer Synthesis : Prepare the (1S)-enantiomer via chiral catalysts (e.g., Jacobsen’s salen-Co) and compare bioactivity using cell viability assays (e.g., MTT) .
- Circular Dichroism (CD) : Analyze secondary structure interactions in protein binding (e.g., α-helix stabilization) to correlate stereochemistry with activity .
- X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding mode differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
